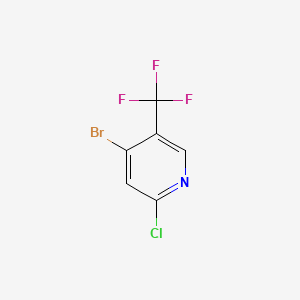
3-(2,3-dihydro-1-benzofuran-5-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-3-oxopropanenitrile is a chemical compound that belongs to the benzofuran family. . This compound features a benzofuran ring fused with a nitrile and a ketone group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-3-oxopropanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine or its derivatives and phenol . This method is efficient and yields the desired benzofuran-fused compound with high specificity.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex benzofuran derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with similar biological activities.
Benzothiophene: A sulfur analog of benzofuran with distinct biological properties.
Uniqueness
Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and drug development .
Properties
CAS No. |
1248784-44-2 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.198 |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H9NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7H,3-4,6H2 |
InChI Key |
KZMZQUCPBMXZBR-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=C(C=C2)C(=O)CC#N |
Synonyms |
3-(2,3-dihydro-1-benzofuran-5-yl)-3-oxopropanenitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)






![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)


![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)
